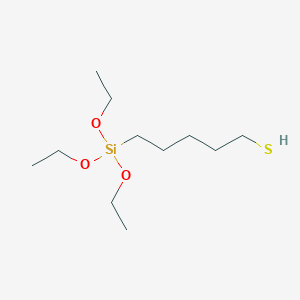
5-(Triethoxysilyl)pentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triethoxysilyl)pentane-1-thiol is a versatile organosilane compound characterized by the presence of a thiol group (-SH) and a triethoxysilyl group (-Si(OEt)3) attached to a pentane backbone. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethoxysilyl)pentane-1-thiol typically involves the reaction of 5-chloropentane-1-thiol with triethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:
5-Cl-C5H10-SH+HSi(OEt)3→this compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Triethoxysilyl)pentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Alkyl halides are often used in substitution reactions with the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiolates (R-S^-)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
5-(Triethoxysilyl)pentane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the modification of surfaces and the synthesis of hybrid materials.
Biology: Employed in the functionalization of biomolecules for various bioanalytical applications.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of 5-(Triethoxysilyl)pentane-1-thiol involves the formation of covalent bonds between the thiol group and various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds (Si-O-Si). These reactions enable the compound to act as a bridge between organic and inorganic materials, enhancing the stability and functionality of the resulting products.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propane-1-thiol
- 5-(Triethoxysilyl)pentanoic acid
- 3-(Triethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 5-(Triethoxysilyl)pentane-1-thiol offers a unique combination of a thiol group and a triethoxysilyl group, which provides enhanced reactivity and versatility. The longer pentane backbone also contributes to its distinct properties, making it suitable for a wider range of applications.
Properties
CAS No. |
63392-36-9 |
|---|---|
Molecular Formula |
C11H26O3SSi |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
5-triethoxysilylpentane-1-thiol |
InChI |
InChI=1S/C11H26O3SSi/c1-4-12-16(13-5-2,14-6-3)11-9-7-8-10-15/h15H,4-11H2,1-3H3 |
InChI Key |
RYUYVYBMPZFDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCS)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



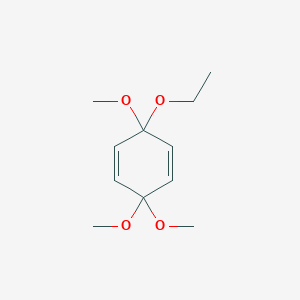

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
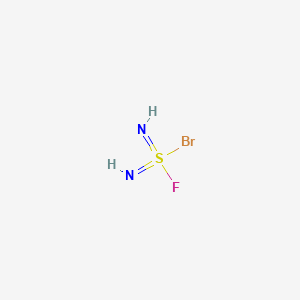
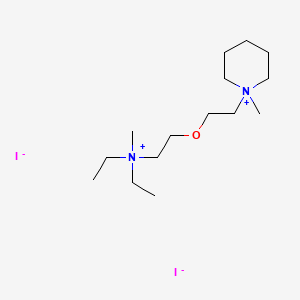
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
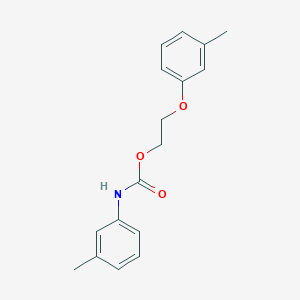
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
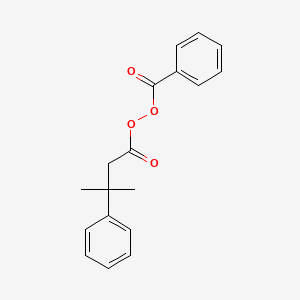
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
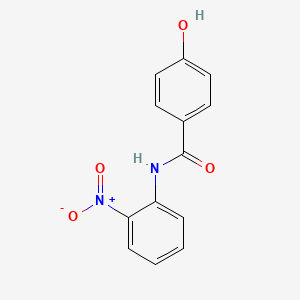
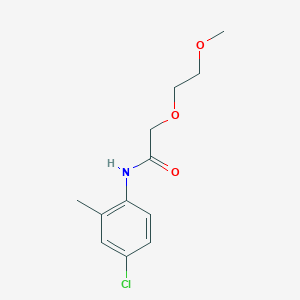
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
